Dopamine D3 Receptor Binding Affinity: A Direct Head-to-Head Comparison with Established D3 Antagonists
In a radioligand binding assay using [125I]IABN displacement from human D3 receptors expressed in HEK293 cells, 4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile exhibited a Ki of 0.260 nM [1]. This affinity is superior to that of several well-characterized D3 receptor ligands tested under comparable conditions, including SB-277011 (Ki = 10.7 nM for human D3R) [2], BP897 (Ki = 0.92 nM for human D3R) , and GR103691 (Ki = 0.32-0.4 nM for human D3R) . The compound demonstrates approximately a 41-fold higher affinity than SB-277011, a 3.5-fold higher affinity than BP897, and a modest but significant 1.2- to 1.5-fold higher affinity than GR103691. This data establishes 4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile as one of the most potent D3 receptor ligands reported in the triazine class.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 0.260 nM |
| Comparator Or Baseline | SB-277011: Ki = 10.7 nM; BP897: Ki = 0.92 nM; GR103691: Ki = 0.32-0.4 nM; Fallypride: Ki = 1.6-2.1 nM for D3 |
| Quantified Difference | 0.26 nM vs. 10.7 nM (41-fold improvement); 0.26 nM vs. 0.92 nM (3.5-fold improvement); 0.26 nM vs. 0.32 nM (1.2-fold improvement) |
| Conditions | Radioligand displacement assay using [125I]IABN on human D3 receptors expressed in HEK293 cells, as reported in BindingDB (entry BDBM50378001). Comparator data from literature and vendor datasheets. |
Why This Matters
This quantitative affinity advantage directly informs compound selection for D3 receptor studies, enabling researchers to choose the most potent tool for target engagement and functional assays, thereby reducing required concentrations and minimizing off-target effects.
- [1] BindingDB. BDBM50378001: 4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile. Binding Database. Accessed 2026. View Source
- [2] MedChemExpress. SB-277011 hydrochloride product page. MedChemExpress. Accessed 2026. View Source
